molecular formula C5H6BrN3O2 B099413 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione CAS No. 15870-78-7

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione

Cat. No.: B099413
CAS No.: 15870-78-7
M. Wt: 220.02 g/mol
InChI Key: NOBKVAHZFMBMDU-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H6BrN3O2 and its molecular weight is 220.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92088. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

D-Amino Acid Oxidase Inhibition

The compound 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2h,4h)-dione and its derivatives have been explored for their potential as inhibitors of d-amino acid oxidase (DAAO). These inhibitors have shown promising results in enhancing the plasma levels of d-serine in mice, which indicates their potential as pharmacoenhancers. Notably, the derivatives exhibit metabolic resistance to O-glucuronidation, a significant advantage in pharmacological applications (Niyada Hin et al., 2015).

Serotonergic Antagonism

Derivatives of 1,2,4-triazine-3,5(2h,4h)-dione have been synthesized and studied for their potential as serotonergic (5-HT2) antagonists. The findings from these studies suggest the therapeutic potential of these compounds, particularly in neuropsychiatric disorders where serotonergic systems are implicated (Y. Watanabe et al., 1992).

Anticancer Potential

The compound and its related structures have been explored for their anticancer properties. For instance, 6-bromo and 2-methyl substituents on the chromene ring were found to enhance growth inhibitory activity against various cancer cell lines. Some derivatives have shown cytotoxicity profiles comparable to standard anticancer agents, highlighting their potential in cancer therapy (Mohammad Azizmohammadi et al., 2013).

Antituberculotic Activity

The structural analogs of this compound have been investigated for their antituberculotic activity. Notably, halogenated 3‐(4‐alkylphenyl)‐1,3‐benzoxazine‐2,4‐(3H)‐diones have shown significant activity against various strains of mycobacterium, with specific derivatives demonstrating notable potency (K. Waisser et al., 2007).

Properties

IUPAC Name

6-bromo-2,4-dimethyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBKVAHZFMBMDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20293770
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15870-78-7
Record name NSC92088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromo-2,4-dimethyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20293770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound 17a (13.3 g, 94.1 mmol) is placed in 100 ml of water in the presence of bromine (18 ml, 351 mmol) and then this mixture is heated at 60° C. for 12 h.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Synthesis of the intermediate 1c is achieved from 5-bromo-1H-pyrimidine-2,4-dione according to the operating procedure described for the synthesis of 1b (solid, yield 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
82%

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